molecular formula C16H15NO2 B12859108 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one

7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12859108
M. Wt: 253.29 g/mol
InChI Key: GNIXGIUBNWDYTP-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one: is a chemical compound that belongs to the class of quinolinones It features a benzyloxy group attached to the 7th position of a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzyl alcohol and benzyl bromide.

    Formation of Intermediate: The initial step involves the protection of the amino group by converting it into a benzyloxy group using benzyl bromide under basic conditions.

    Cyclization: The protected intermediate undergoes cyclization to form the quinolinone core. This is typically achieved through a condensation reaction with an appropriate carbonyl compound.

    Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Quinolin-4(1H)-one: A structurally related compound without the benzyloxy group.

    2,3-Dihydroquinolin-4(1H)-one: Lacks the benzyloxy substitution at the 7th position.

    7-Hydroxy-2,3-dihydroquinolin-4(1H)-one: Features a hydroxy group instead of a benzyloxy group.

Uniqueness: 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

7-phenylmethoxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H15NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2

InChI Key

GNIXGIUBNWDYTP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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